N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide is a compound of significant interest in medicinal chemistry. It is known for its role as a crucial building block in the synthesis of various drug candidates . This compound is characterized by its complex structure, which includes a benzamide group, a phenyl group, and a methylphenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and optimization of yield. The reaction typically requires the use of triethylamine as an acid-binding agent to prevent protonation of the raw materials .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing the consumption of reagents and the formation of by-products . The use of microreactor systems is particularly advantageous in this context, as it allows for the precise control of reaction kinetics and conditions.
Chemical Reactions Analysis
Types of Reactions: N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide undergoes various chemical reactions, including acylation, reduction, and substitution . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride is a key reaction in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include benzoic anhydride and triethylamine . The reaction conditions typically involve the use of a continuous flow microreactor system, which allows for precise control of temperature, pressure, and reaction time .
Major Products: The major product of the acylation reaction is this compound .
Scientific Research Applications
N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide has a wide range of applications in scientific research. It is used as a building block in the synthesis of various drug candidates, making it an important intermediate in medicinal chemistry .
Mechanism of Action
The mechanism of action of N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, which can lead to various biological responses. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide can be compared with other similar compounds, such as N-(3-Amino-4-methylphenyl)benzamide . While both compounds share a similar core structure, this compound is unique due to its specific functional groups and the resulting chemical properties . This uniqueness makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C22H20N2O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[1-(3-methylanilino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-16-9-8-14-19(15-16)23-21(20(25)17-10-4-2-5-11-17)24-22(26)18-12-6-3-7-13-18/h2-15,21,23H,1H3,(H,24,26) |
InChI Key |
LJELSRDGWOYYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.